2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazolone derivatives This compound is characterized by the presence of a triazolone ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms The compound also features a chlorobenzyl group, a methyl group, and a phenyl group attached to the triazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 4-chlorobenzyl chloride with 5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolone compounds.
Scientific Research Applications
2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Lacks the methyl group, which may affect its chemical properties and biological activity.
5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Lacks the chlorobenzyl group, potentially altering its reactivity and applications.
4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Lacks both the chlorobenzyl and methyl groups, resulting in different chemical behavior.
Uniqueness
The presence of the chlorobenzyl, methyl, and phenyl groups in 2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one imparts unique chemical properties and potential applications compared to similar compounds. These structural features may enhance its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-7-9-14(17)10-8-13)16(21)20(12)15-5-3-2-4-6-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQOYHLFTFVJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.